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Compound of Interest

Compound Name: Methyl bromoacetate-2,2-d2
CAS No.: 163886-16-6
Cat. No.: B068387
\. J

Methyl bromoacetate is a well-established and versatile reagent in organic synthesis, primarily
valued as a C2 building block and a potent alkylating agent for introducing the carboxymethyl
group into a target molecule.[1][2] Its utility spans the synthesis of a wide array of compounds,
including pharmaceuticals, vitamins, and complex heterocyclic scaffolds like coumarins.[1][3]

This guide focuses on its stable isotope-labeled analog, Methyl bromoacetate-2,2-d2. The
substitution of two hydrogen atoms with deuterium at the alpha-carbon position may seem
subtle, but it imparts unique physicochemical properties that are of profound interest to
researchers, particularly in the fields of drug discovery and development. Understanding the
precise molecular weight of this deuterated compound is the first step in leveraging its
capabilities for advanced scientific inquiry.

This document serves as a comprehensive technical resource for researchers, scientists, and
drug development professionals. It will elucidate the fundamental properties and molecular
weight of Methyl bromoacetate-2,2-d2, explain the scientific rationale behind its use, detail its
applications, and provide validated protocols for its characterization and handling.

Core Physicochemical Properties and Molecular
Weight

A precise understanding of a compound's molecular weight is fundamental to all quantitative
experimental work, from stoichiometry calculations to mass spectrometry analysis. Below is a
comparative summary of the non-labeled compound and its deuterated analog.
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Methyl Bromoacetate
Property References
(Non-labeled)

Molecular Formula Cs3HsBroO:2 [3114]
Average Molecular Weight 152.97 g/mol [2][3]
Monoisotopic Mass 151.94729 Da [3]

CAS Number 96-32-2 [3][4]

Methyl bromoacetate-2,2-

Property References
d2
CsHsD2BrOz or

Molecular Formula [51[6]
BrCD2COOCH:s

) 154.99 g/mol (154.9869 g/mol
Average Molecular Weight ) [51617]
CAS Number 163886-16-6 [51[6][8]

The Basis of the Mass Shift: From Protium to Deuterium

The increase in molecular weight from 152.97 g/mol to 154.99 g/mol is a direct and predictable
consequence of isotopic substitution. The calculation is rooted in the mass difference between
a protium atom (*H) and a deuterium atom (2H or D).

o Atomic Mass of Hydrogen (Protium, *H): ~1.008 amu
e Atomic Mass of Deuterium (2H): ~2.014 amu

In Methyl bromoacetate-2,2-d2, the two hydrogen atoms on the carbon adjacent to the
carbonyl group (the C2 position) are replaced by deuterium atoms.

Calculation:

e Mass increase per substitution: (Mass of D) - (Mass of H) = 2.014 amu - 1.008 amu = 1.006
amu
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¢ Total mass increase for two substitutions: 2 x 1.006 amu = 2.012 amu

o Calculated Molecular Weight of Deuterated Compound: (MW of non-labeled) + (Total mass
increase) = 152.975 g/mol + 2.012 g/mol = 154.987 g/mol

This calculated value aligns perfectly with the high-precision molecular weight of 154.9869
g/mol provided by chemical suppliers.[7]

The Scientific Rationale for Deuteration: The Kinetic
Isotope Effect (KIE)

The primary motivation for using deuterated compounds in drug development is to leverage the
Kinetic Isotope Effect (KIE). This quantum mechanical phenomenon arises because the
carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the
corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage
of this bond, such as enzymatic metabolism, proceed at a slower rate for the deuterated
compound.[9]

This strategic slowing of metabolic processes can offer significant therapeutic advantages:

o Enhanced Metabolic Stability: Leads to a longer drug half-life and more stable plasma
concentrations.[9][10]

e Improved Safety Profile: Can reduce the formation of reactive or toxic metabolites.[10]

¢ Reduced Dosing Frequency: A longer duration of action may allow for less frequent
administration, improving patient compliance.[11]
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Caption: The Kinetic Isotope Effect (KIE) slows the metabolic breakdown of deuterated drugs.

Applications in Research and Drug Development

Methyl bromoacetate-2,2-d2 is not a therapeutic agent itself but a critical building block and
tool for pharmaceutical research.

o Metabolic Pathway Elucidation: By synthesizing a drug candidate using this deuterated
reagent, researchers can trace the fate of the carboxymethyl moiety. If metabolism occurs at
the C2 position, the KIE will alter the metabolic profile, providing clear evidence of the
reaction site.[12]

e Improving Drug Candidates: It can be used to synthesize deuterated versions of existing
drugs or new chemical entities where metabolism at the alpha-carbonyl position is a known
liability. This "deuterium switch" can improve pharmacokinetic properties.[10] The FDA
approval of deuterated drugs like deutetrabenazine and deucravacitinib validates this as a
successful strategy.[9][10]
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 Internal Standards for Bioanalysis: In quantitative mass spectrometry, deuterated
compounds are the gold standard for use as internal standards.[13] Methyl bromoacetate-
2,2-d2 can be used to synthesize the deuterated analog of a target analyte. Because it is
chemically identical to the non-labeled analyte but has a distinct mass, it allows for highly
accurate and precise quantification by correcting for variations in sample preparation and
instrument response.[11]

Experimental Integrity: Characterization and Purity
Verification

For deuterated compounds, the concept of "purity” is twofold and requires rigorous validation.
[14]

o Chemical Purity: The absence of other, non-target chemical compounds.

* |sotopic Purity (or Isotopic Enrichment): The percentage of molecules that contain the
desired number of deuterium atoms at the specified positions.[14][15] A batch of Methyl
bromoacetate-2,2-d2 will inevitably contain small amounts of d1 (one deuterium) and dO (no
deuterium) isotopologues.[14]

High-quality research demands the characterization of both. A combination of mass
spectrometry and NMR spectroscopy is the standard approach.[13][15]

Protocol: Isotopic Purity Determination by High-
Resolution Mass Spectrometry (HR-MS)

This protocol provides a self-validating method to quantify the distribution of isotopologues.
e Sample Preparation:

o Prepare a dilute solution (e.g., 1 pg/mL) of Methyl bromoacetate-2,2-d2 in a suitable
solvent like acetonitrile or methanol.

e Instrumentation:

o Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving
the isotopic peaks.
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o Infuse the sample directly or use UPLC for separation if necessary.[16]

o Data Acquisition:

o Acquire data in full scan mode with high resolution (>70,000) to clearly separate the peaks
of different isotopologues.

o Data Analysis:
o Extract the ion chromatogram or spectrum for the molecular ion cluster.
o Identify the monoisotopic masses for the d0, d1, and d2 species.
o Integrate the peak area (or intensity) for each isotopologue.

» Calculation:

o Calculate the percentage of each species: %dx = (Area of dx / (Area of do + Area of d1 +
Area of dz2)) x 100.

o The isotopic purity is typically reported as the percentage of the desired d2 species.

Protocol: Structural and Positional Verification by NMR
Spectroscopy

NMR is essential to confirm that deuteration occurred at the correct position and that the overall
molecular structure is intact.[13][15]

e Sample Preparation:

o Dissolve an adequate amount of the compound in a deuterated solvent (e.g., CDCIs) in an
NMR tube.

e 1H NMR (Proton NMR) Analysis:

o Acquire a standard *H NMR spectrum.
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o Verification Step: The key indicator of successful labeling is the significant reduction or
complete absence of the singlet signal corresponding to the -CHz- protons of non-labeled
Methyl bromoacetate. The integration of any residual peak relative to the methyl ester
singlet (-OCHs) can provide a semi-quantitative measure of isotopic purity.

e 13C NMR Analysis:
o Acquire a 13C NMR spectrum.

o Verification Step: The signal for the C2 carbon will appear as a triplet (due to coupling with
deuterium, which has a spin 1=1) and will be shifted slightly upfield compared to the non-
labeled compound. This confirms the location of the deuterium atoms.
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Caption: A validated workflow for the characterization of deuterated reagents.

Conclusion
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Methyl bromoacetate-2,2-d2 is a powerful tool for modern chemical and pharmaceutical
research. Its molecular weight of approximately 154.99 g/mol is a direct result of the
substitution of two hydrogen atoms with deuterium, a modification that underpins its utility. This
deuteration enables the exploitation of the kinetic isotope effect to create more stable drug
candidates and serves as an indispensable mass shift for creating high-fidelity internal
standards for bioanalysis. For the scientist, trustworthiness in results begins with the rigorous,
orthogonal characterization of this starting material, using both mass spectrometry and NMR to
validate its isotopic purity and structural integrity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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